4-Formylbenzenesulfonamide

Organic Synthesis Analytical Chemistry Quality Control

Analytical labs often struggle with non-compendial reference standards that compromise regulatory audit readiness. 4-Formylbenzenesulfonamide is the official USP Mafenide Related Compound A, essential for validated purity assays. • Non-substitutable USP identity ensures 100% monograph compliance for mafenide QC release. • Reactive formyl handle enables in-house synthesis of carbonic anhydrase inhibitor libraries via Claisen-Schmidt condensation. • Ships ambient; long-term storage at 2-8°C preserves aldehyde integrity. Bulk quantities available on request.

Molecular Formula C7H7NO3S
Molecular Weight 185.2 g/mol
CAS No. 3240-35-5
Cat. No. B129042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbenzenesulfonamide
CAS3240-35-5
Synonymsp-formyl-Benzenesulfonamide;  4-Formylbenzenesulfonamide;  4-Sulfamoylbenzaldehyde;  p-(Aminosulfonyl)benzaldehyde;  p-Formylbenzenesulfonamide;  p-Sulfamoylbenzaldehyde;  USP
Molecular FormulaC7H7NO3S
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)S(=O)(=O)N
InChIInChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11)
InChIKeyPCPUKVSTMLHXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formylbenzenesulfonamide Identity & Properties


4‑Formylbenzenesulfonamide (CAS 3240‑35‑5), also known as 4‑sulfamoylbenzaldehyde, is a small‑molecule organic compound with the molecular formula C₇H₇NO₃S and a molecular weight of 185.20 g/mol [1]. As an aromatic sulfonamide featuring a reactive formyl group, its structure enables a distinct dual‑functionality as a building block. This is supported by key, verified physicochemical constants including a melting point of 118‑120 °C and a topological polar surface area (TPSA) of 85.6 Ų .

Why 4-Formylbenzenesulfonamide Is Irreplaceable


While many benzenesulfonamides share the core aromatic sulfonamide motif, 4‑formylbenzenesulfonamide is not a generic substitute. Its unique formyl group provides a reactive handle that is essential for its role as a chemical intermediate and an analytical reference marker. A clear example is its defined identity as Mafenide Related Compound A . This designation by the United States Pharmacopeia (USP) means it possesses a specific, verified chemical structure required for the purity assessment of the antibiotic mafenide. In contrast, a close analog like 4‑methylbenzenesulfonamide lacks this formyl‑specific reactivity and its corresponding, regulated identity in impurity profiling [1].

4-Formylbenzenesulfonamide Selection Evidence


Melting Point & Polarity Verification

The identity and purity of 4‑formylbenzenesulfonamide can be precisely verified against a well‑defined melting point range of 118‑120 °C . This physical constant provides a clear, quantitative benchmark for quality control that is not applicable to many other sulfonamide building blocks, such as the analogous 4‑cyanobenzenesulfonamide, which melts at 167–169 °C [1]. Furthermore, its topological polar surface area (TPSA) of 85.6 Ų and partition coefficient (LogP) of 0.20 define a specific polarity profile that distinguishes it from less polar analogs like 4‑methylbenzenesulfonamide (LogP ~0.8).

Organic Synthesis Analytical Chemistry Quality Control

Reactive Aldehyde Handle Advantage

The presence of a reactive formyl group enables a documented, versatile utility in organic synthesis that is absent in non‑carbonyl sulfonamide analogs. 4‑Formylbenzenesulfonamide is a key starting material in the synthesis of complex molecules, such as curcumin‑inspired sulfonamide derivatives, via a Claisen‑Schmidt condensation reaction [1]. This reaction is not possible with sulfonamides that lack a formyl group, such as 4‑methylbenzenesulfonamide. The downstream products of this specific reaction exhibit potent nanomolar inhibitory activity (KIs in the range of 0.75–8.8 nM) against the hCA II enzyme, a known antiglaucoma drug target [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Pharmacopoeial Standard for Mafenide Purity

4‑Formylbenzenesulfonamide holds a specific, regulated identity as 'Mafenide Related Compound A' according to the United States Pharmacopeia (USP) . This designation is a definitive and quantitative measure of its utility in pharmaceutical quality control. It is used as a reference standard in specified USP assays to detect and quantify this specific impurity in mafenide drug substance and product formulations [1]. This exact identity is not applicable to any other sulfonamide analog, including 4‑methylbenzenesulfonamide or 4‑cyanobenzenesulfonamide, establishing it as the only suitable compound for this precise analytical application.

Pharmaceutical Quality Control Analytical Chemistry Drug Regulation

Purity Specification for Research Supply

Commercial suppliers provide 4‑formylbenzenesulfonamide with clearly defined and quantifiable purity specifications, such as a minimum purity of 98% as determined by Gas Chromatography (GC) . This quantitative metric is crucial for experimental reproducibility and allows for direct comparison against less well‑characterized or lower‑purity analogs. The compound's stability and purity are also supported by well‑defined storage conditions (long‑term at 2‑8°C) and detailed characterization data compliant with regulatory guidelines [1], which may not be as readily available for more generic sulfonamide derivatives.

Procurement Analytical Chemistry Chemical Synthesis

4-Formylbenzenesulfonamide Key Applications


Mafenide Impurity Reference Standard

Based on its documented identity as 'Mafenide Related Compound A' by the USP , the primary industrial application for 4‑formylbenzenesulfonamide is as a certified reference standard in pharmaceutical quality control laboratories. Analysts require this exact compound to perform compendial purity assays on the antibiotic mafenide. The use of any other analog would invalidate the test, as the USP monograph is specifically tied to the CAS number and identity of 4‑formylbenzenesulfonamide. This is a non‑substitutable, regulated application.

Aldehyde Building Block for Sulfonamide Libraries

For medicinal chemists, 4‑formylbenzenesulfonamide is procured for its reactive formyl group, which enables specific synthetic transformations not possible with simple benzenesulfonamides. The evidence shows its successful use in constructing a library of curcumin‑inspired carbonic anhydrase inhibitors via Claisen‑Schmidt condensation [1]. This application leverages its unique chemical functionality to access new chemical space in the search for anticancer and antiglaucoma therapeutics.

Starting Material for Targeted Synthesis

The compound serves as a key starting material for developing and optimizing synthetic methods. The well‑documented procedure for its own synthesis from 4‑cyanobenzenesulfonamide, published in *Organic Syntheses* [2], provides a reliable and scalable method for producing this valuable intermediate. Its high commercial purity (98%) ensures that researchers using it as a building block can obtain reproducible results in the development of novel synthetic routes.

Standard for Analytical Method Development

The compound's well‑defined physical properties, such as its precise melting point (118‑120 °C) and polarity metrics (LogP 0.20, TPSA 85.6 Ų) , make it an ideal candidate for use as a test analyte in analytical method development. Researchers can use it to calibrate HPLC or GC systems or to develop new separation methods for polar, aromatic compounds, where its unique profile provides a clear and quantifiable benchmark.

Technical Documentation Hub

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